[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol
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Overview
Description
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol is a complex organic compound with a unique structure that includes a piperidine ring substituted with methoxyphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The methoxyphenyl and phenyl groups are introduced through substitution reactions, often using reagents like phenyl lithium or Grignard reagents.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Phenyl lithium or Grignard reagents.
Major Products
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the fully reduced alcohol.
Substitution: The major products depend on the specific substituents introduced.
Scientific Research Applications
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol: shares similarities with other piperidine derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
837364-72-4 |
---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C19H23NO2/c1-22-18-11-9-17(10-12-18)20-13-5-8-16(14-21)19(20)15-6-3-2-4-7-15/h2-4,6-7,9-12,16,19,21H,5,8,13-14H2,1H3/t16-,19-/m1/s1 |
InChI Key |
IWAOGTAQRCTIKB-VQIMIIECSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCC[C@@H]([C@H]2C3=CC=CC=C3)CO |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC(C2C3=CC=CC=C3)CO |
Origin of Product |
United States |
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